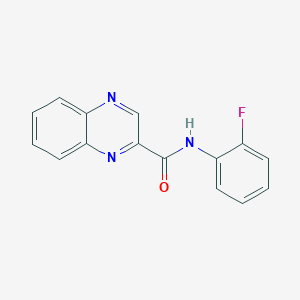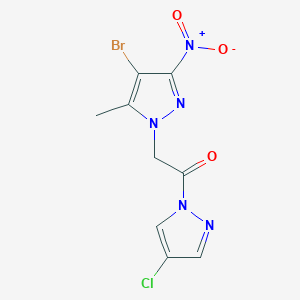
N-(4-METHOXYBENZYL)-N-(2-METHYL-1H-1,3-BENZIMIDAZOL-7-YL)AMINE
Übersicht
Beschreibung
N-(4-METHOXYBENZYL)-N-(2-METHYL-1H-1,3-BENZIMIDAZOL-7-YL)AMINE is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYBENZYL)-N-(2-METHYL-1H-1,3-BENZIMIDAZOL-7-YL)AMINE typically involves the condensation of 4-methoxybenzylamine with 2-methylbenzimidazole under specific reaction conditions. One common method involves the use of a suitable solvent, such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the reaction. The reaction mixture is usually heated under reflux for several hours to ensure complete condensation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of automated systems for the addition of reagents and monitoring of reaction progress can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-METHOXYBENZYL)-N-(2-METHYL-1H-1,3-BENZIMIDAZOL-7-YL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzimidazole ring or the 4-methoxybenzyl group are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide or electrophilic reagents like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-methoxybenzyl)-2-methyl-1H-benzimidazol-7-one, while reduction could produce this compound derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
N-(4-METHOXYBENZYL)-N-(2-METHYL-1H-1,3-BENZIMIDAZOL-7-YL)AMINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of N-(4-METHOXYBENZYL)-N-(2-METHYL-1H-1,3-BENZIMIDAZOL-7-YL)AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-methoxybenzyl)benzimidazole: Lacks the 2-methyl substitution but shares the 4-methoxybenzyl group.
2-methylbenzimidazole: Lacks the 4-methoxybenzyl group but has the 2-methyl substitution.
4-methoxybenzylamine: Contains the 4-methoxybenzyl group but lacks the benzimidazole ring.
Uniqueness
N-(4-METHOXYBENZYL)-N-(2-METHYL-1H-1,3-BENZIMIDAZOL-7-YL)AMINE is unique due to the combination of the 4-methoxybenzyl group and the 2-methyl substitution on the benzimidazole ring. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-methyl-1H-benzimidazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-11-18-15-5-3-4-14(16(15)19-11)17-10-12-6-8-13(20-2)9-7-12/h3-9,17H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOIKDCPLXAWBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC=C2NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dimethyl 5-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}isophthalate](/img/structure/B4323354.png)
![15-DIMETHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE](/img/structure/B4323355.png)

![N-[(4-FLUOROPHENYL)METHYL]-15-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE](/img/structure/B4323366.png)
![15-DIMETHYL-N-[4-(12-OXAZOL-5-YL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE](/img/structure/B4323367.png)


![N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B4323384.png)
![2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)ACETAMIDE](/img/structure/B4323389.png)
![3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-5-[(E)-1-(3-ISOBUTYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE](/img/structure/B4323393.png)

![2-AMINO-1-(4-CHLOROPHENYL)-7,7-DIMETHYL-5-OXO-4-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE](/img/structure/B4323435.png)
![2-AMINO-1-(3-CHLOROPHENYL)-5-OXO-4-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE](/img/structure/B4323442.png)
![2-amino-1-(4-methoxyphenyl)-5-oxo-4-[4-(1H-1,2,4-triazol-1-ylmethyl)-2-thienyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4323450.png)
